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Compound of Interest

Compound Name: 3-Dimethylamino-1-propyne

Cat. No.: B052561 Get Quote

A comprehensive spectroscopic comparison of 3-dimethylamino-1-propyne with its structural

analogs provides valuable insights for researchers and professionals in drug development and

chemical synthesis. This guide offers an objective analysis of the spectroscopic properties of 3-
dimethylamino-1-propyne and compares them with propargylamine, N,N-

diethylpropargylamine, 1-pentyne, and N,N-dimethylpropylamine, supported by experimental

data.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-dimethylamino-1-propyne
and its selected analogs.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
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Compound H-1 (≡C-H) H-3 (-CH₂-)
N-CH₃/N-
CH₂-

Other
Protons

Solvent

3-

Dimethylamin

o-1-propyne

~2.2-2.4 ~3.2-3.4 ~2.3 (s, 6H) CDCl₃

Propargylami

ne
~2.2 ~3.4

~1.5 (s, 2H, -

NH₂)
CDCl₃

N,N-

Diethylpropar

gylamine

~2.2 ~3.3
~2.5 (q, 4H),

~1.0 (t, 6H)
CDCl₃

1-Pentyne ~1.9 (t) ~2.2 (tt)

~1.5 (sextet,

2H), ~1.0 (t,

3H)

CDCl₃

N,N-

Dimethylprop

ylamine

~2.2 (t) ~2.2 (s, 6H)

~1.4 (sextet,

2H), ~0.9 (t,

3H)

CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
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Compoun
d

C-1 (≡C-
H)

C-2 (-C≡)
C-3 (-
CH₂-)

N-CH₃/N-
CH₂-

Other
Carbons

Solvent

3-

Dimethyla

mino-1-

propyne

~72 ~82 ~48 ~45 CDCl₃

Propargyla

mine
~72 ~85 ~33 CDCl₃

N,N-

Diethylprop

argylamine

~72 ~83 ~43 ~48, ~12 CDCl₃

1-Pentyne ~68 ~84 ~20 ~22, ~13 CDCl₃

N,N-

Dimethylpr

opylamine

~60 ~46 ~20, ~12 CDCl₃

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)

Compound ≡C-H stretch C≡C stretch
C-H stretch
(sp³)

C-N stretch

3-

Dimethylamino-

1-propyne

~3290 ~2110 ~2800-3000 ~1150

Propargylamine ~3300 ~2120 ~2850-2950 ~1050

N,N-

Diethylpropargyl

amine

~3290 ~2100 ~2800-3000 ~1150

1-Pentyne ~3310 ~2120 ~2850-2970

N,N-

Dimethylpropyla

mine

~2750-2950 ~1180
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Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Key Fragment Ions

3-Dimethylamino-1-propyne 83 82, 58, 42

Propargylamine 55 54, 28

N,N-Diethylpropargylamine 111 96, 86, 58

1-Pentyne 68 67, 53, 39

N,N-Dimethylpropylamine 87 58, 42

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the liquid sample was dissolved in 0.6-0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.

Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a pulse

angle of 45°. A total of 16 scans were averaged for each spectrum.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz

spectrometer operating at a frequency of 100 MHz. Spectra were acquired with a spectral

width of 240 ppm, a relaxation delay of 2.0 s, and a pulse angle of 30°. Typically, 512 scans

were accumulated for each spectrum.

Data Processing: The collected Free Induction Decays (FIDs) were processed using

appropriate software. A line broadening factor of 0.3 Hz was applied to the ¹H FIDs, and 1.0

Hz to the ¹³C FIDs before Fourier transformation. Chemical shifts were referenced to the

TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
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Sample Preparation: A small drop of the neat liquid sample was placed between two

potassium bromide (KBr) plates to form a thin film.

Data Acquisition: The IR spectra were recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of

4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background

spectrum of the clean KBr plates was recorded and automatically subtracted from the

sample spectrum.

Data Analysis: The characteristic absorption bands were identified and assigned to their

corresponding functional group vibrations.

Mass Spectrometry (MS)
Sample Introduction: The volatile liquid samples were introduced into the mass spectrometer

via a heated direct insertion probe or through gas chromatography (GC-MS). For GC-MS, a

capillary column suitable for amines was used.

Ionization: Electron Ionization (EI) was used as the ionization method. The electron energy

was set to 70 eV.

Mass Analysis: The mass spectra were obtained using a quadrupole mass analyzer,

scanning a mass-to-charge (m/z) range from 10 to 200.

Data Interpretation: The molecular ion peak (M⁺) was identified, and the fragmentation

pattern was analyzed to determine the structure of the key fragment ions.
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Figure 1: General Experimental Workflow for Spectroscopic Analysis
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Caption: General Experimental Workflow for Spectroscopic Analysis
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Figure 2: Structural Relationships of Compared Molecules
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To cite this document: BenchChem. [spectroscopic comparison between 3-dimethylamino-1-
propyne and its analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052561#spectroscopic-comparison-between-3-
dimethylamino-1-propyne-and-its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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